2-Methyl-1,3-dioxane-5,5-dimethanol
Description
Significance within Heterocyclic Chemical Research and Polyol Chemistry
2-Methyl-1,3-dioxane-5,5-dimethanol holds a unique position in chemical research due to its dual functionality. As a heterocyclic compound, the 1,3-dioxane (B1201747) ring provides a stable, six-membered cyclic acetal (B89532) structure. This core is of interest for its conformational properties and its potential to serve as a scaffold for more complex molecules. The presence of two hydroxyl groups classifies it as a diol, a type of polyol, which are crucial building blocks in polymer chemistry and material science. The combination of the heterocyclic ring and the diol functionality within the same molecule makes this compound a versatile intermediate for the synthesis of a variety of functionalized materials and specialty chemicals.
The academic significance of this compound lies in its potential to introduce both the rigid, defined stereochemistry of the dioxane ring and the reactive hydroxyl groups into larger molecular architectures. This allows for the precise control of the three-dimensional structure and physical properties of resulting polymers and other materials.
Evolution of Research on 1,3-Dioxane Derivatives as Chemical Scaffolds
Research into 1,3-dioxane derivatives has evolved considerably over the past few decades. Initially, the 1,3-dioxane moiety was primarily utilized as a protecting group for 1,3-diols in multi-step organic syntheses due to its stability under various reaction conditions and its straightforward introduction and removal. This application remains a fundamental aspect of its utility in synthetic organic chemistry.
More recently, the focus has expanded to leveraging the 1,3-dioxane ring as a core structural element, or scaffold, in the design of new molecules with specific biological or material properties. biosynth.commdpi.com The conformational rigidity of the dioxane ring allows for the precise spatial arrangement of substituents, which is a critical factor in designing molecules that can interact with biological targets such as enzymes and receptors. mdpi.com Consequently, 1,3-dioxane derivatives have been investigated for a range of pharmacological activities. researchgate.netnih.gov In material science, the incorporation of the 1,3-dioxane scaffold into polymer backbones is explored as a means to enhance thermal stability, mechanical strength, and other physical properties.
Scope and Academic Research Objectives for this compound Investigations
The academic research objectives for investigations into this compound are multifaceted and span several key areas of chemical science. A primary objective is to fully elucidate its synthesis and reactivity. This includes optimizing synthetic routes to achieve high yields and purity, as well as exploring the range of chemical transformations that can be performed on its hydroxyl groups and the dioxane ring itself.
Another significant research goal is to explore its application as a monomer in polymerization reactions. The two hydroxyl groups allow it to act as a diol in the formation of polyesters, polyurethanes, and polyethers. Researchers are interested in how the incorporation of the 2-methyl-1,3-dioxane ring into the polymer backbone influences the material properties, such as glass transition temperature, crystallinity, and biodegradability.
Furthermore, there is a continued interest in the potential of this compound and its derivatives in medicinal chemistry. The specific stereochemistry and functionality of the molecule make it an attractive starting point for the synthesis of novel compounds to be screened for biological activity.
Table 1: Physicochemical Properties of 1,3-Dioxane Derivatives
| Property | 1,3-Dioxane | 2-Methyl-1,3-dioxan-5-ol nih.gov | 1,3-Dioxane-5,5-dimethanol nih.gov |
| Molecular Formula | C4H8O2 | C5H10O3 | C6H12O4 |
| Molecular Weight | 88.11 g/mol | 118.13 g/mol | 148.16 g/mol |
| Boiling Point | 105-106 °C | Not available | Not available |
| Melting Point | -45 °C | Not available | 58-60 °C |
| Density | 0.982 g/mL | Not available | Not available |
| Solubility | Soluble in water | Not available | Not available |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5653-70-3 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
[5-(hydroxymethyl)-2-methyl-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C7H14O4/c1-6-10-4-7(2-8,3-9)5-11-6/h6,8-9H,2-5H2,1H3 |
InChI Key |
QYSOFXYWZFPSCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCC(CO1)(CO)CO |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 1,3 Dioxane 5,5 Dimethanol and Its Precursors
Retrosynthetic Analysis for the 2-Methyl-1,3-dioxane-5,5-dimethanol Core Structure
Retrosynthetic analysis provides a logical framework for planning a chemical synthesis by deconstructing a target molecule into simpler, commercially available starting materials. The core of this compound is the 1,3-dioxane (B1201747) ring, which is a cyclic acetal (B89532).
The primary disconnection strategy for an acetal involves breaking the two C-O bonds that form the cyclic ether linkage. This bond cleavage conceptually reverses the formation reaction, leading back to the two constituent building blocks: a 1,3-diol and a carbonyl compound.
For this compound, this retrosynthetic step identifies two key precursors:
A 1,3-diol: The backbone of the molecule, featuring two hydroxymethyl groups at the 5-position of the ring, is derived from Pentaerythritol (B129877) .
An aldehyde: The methyl group at the 2-position (the acetal carbon) points to Acetaldehyde (B116499) as the carbonyl precursor.
This analysis simplifies the synthesis to a single key transformation: the acid-catalyzed condensation of pentaerythritol with acetaldehyde.
Conventional Synthetic Routes to 1,3-Dioxane Formation
Conventional methods for forming the 1,3-dioxane ring are well-established, relying on robust and widely understood chemical reactions. These routes include direct condensation and multi-step preparations of the necessary precursors.
The most standard and direct method for synthesizing 1,3-dioxanes is the acid-catalyzed reaction between a 1,3-diol and a carbonyl compound (an aldehyde or ketone). In the specific case of this compound, this involves the condensation of pentaerythritol with acetaldehyde.
The reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst. Common catalysts include p-toluenesulfonic acid (PTSA), sulfuric acid, or other strong acids. The mechanism proceeds through protonation of the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic. This is followed by a nucleophilic attack from one of the hydroxyl groups of the diol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates an oxocarbenium ion. Finally, an intramolecular attack by the second hydroxyl group of the diol closes the six-membered ring, and deprotonation yields the stable 1,3-dioxane product. The removal of water during the reaction is crucial to drive the equilibrium towards the product.
The precursors for this compound are themselves synthesized through large-scale industrial processes from simple aliphatic molecules. The key precursor, pentaerythritol, is not typically sourced from nature but is manufactured from formaldehyde (B43269) and acetaldehyde.
The synthesis of pentaerythritol is a classic example of a tandem reaction sequence. It begins with a base-catalyzed aldol (B89426) condensation. In an aqueous solution with a base such as sodium hydroxide (B78521) or calcium hydroxide, three molecules of formaldehyde react with one molecule of acetaldehyde. This forms the intermediate, pentaerythritose.
CH₃CHO + 4HCHO + NaOH → C(CH₂OH)₄ + HCOONa
This multi-step process, starting from the basic feedstocks of formaldehyde and acetaldehyde, provides the essential diol precursor required for the final synthesis of this compound.
Catalytic and Stereoselective Approaches to this compound Synthesis
While conventional acid catalysis is effective, modern synthetic chemistry seeks more efficient, selective, and reusable catalytic systems. This includes the exploration of both homogeneous and heterogeneous catalysts and the development of methods to control stereochemistry in related substituted dioxanes.
The formation of 1,3-dioxanes from pentaerythritol and carbonyl compounds has been achieved using a variety of catalytic systems, offering alternatives to traditional homogeneous mineral acids.
Homogeneous catalysts , such as p-toluenesulfonic acid, remain widely used due to their effectiveness and solubility in organic media. However, they can be corrosive and difficult to separate from the reaction mixture.
Heterogeneous catalysts offer significant advantages, including simplified product purification, catalyst recyclability, and often milder reaction conditions. Several solid acid catalysts have been shown to be effective for the acetalization of pentaerythritol. Examples include:
Alumina-pillared saponite: This clay-based catalyst has demonstrated high activity, yielding diacetals from pentaerythritol and various aldehydes and ketones with yields between 72% and 93%.
Metal(IV) phosphates: Amorphous cerium phosphate (B84403) (CP) and thorium phosphate (TP) have been used as solid acid catalysts for the acetalization of carbonyls with pentaerythritol, providing an eco-friendly protocol.
Supported phosphotungstic acid (PTA): PTA supported on materials like mesoporous silica (B1680970) has also been investigated for this transformation.
The table below summarizes findings for the acetalization of various carbonyl compounds with pentaerythritol using different heterogeneous catalysts.
| Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde (B42025) | Al-pillared saponite | Toluene | 110 | 10 | 93 | |
| Cyclohexanone | Al-pillared saponite | Toluene | 110 | 12 | 84 | |
| Acetophenone | Al-pillared saponite | Toluene | 110 | 12 | 72 | |
| Benzaldehyde | Cerium Phosphate (CP) | Toluene | 110 | 6 | 85 | |
| Cyclohexanone | Cerium Phosphate (CP) | Toluene | 110 | 8 | 80 |
Table 1: Performance of Heterogeneous Catalysts in the Acetalization of Pentaerythritol.
The target molecule, this compound, is achiral due to a plane of symmetry. However, the principles of stereoselective synthesis are critical for producing chiral substituted dioxanes, which are valuable intermediates and structural motifs in many bioactive molecules.
Stereochemical control can be achieved in several ways:
Use of Chiral Diols: Reacting a prochiral aldehyde or ketone with a C₂-symmetric chiral diol, such as (2R,4R)-pentane-2,4-diol or its (2S,4S)-enantiomer, is a common strategy. The inherent chirality of the diol directs the formation of the new stereocenter at the C2 position of the dioxane ring, leading to a diastereomeric mixture where one isomer is favored.
Use of Chiral Catalysts: Asymmetric catalysis allows for the synthesis of chiral 1,3-diols and their dioxane derivatives from achiral precursors. For instance, chiral potassium Brønsted bases incorporating BINOL-based crown ethers have been used to catalyze tandem reactions yielding chiral 1,3-diols with high diastereo- and enantioselectivity. Similarly, chiral Rh(II) catalysts can be employed in multi-component reactions to generate chiral 1,3-dioxoles with excellent enantioselectivity.
Diastereoselective Reactions: Intramolecular cyclization reactions can be highly diastereoselective. For example, the intramolecular oxa-Michael reaction of certain δ-hydroxyenones has been used to synthesize highly substituted trifluoromethylated 1,3-dioxanes with excellent diastereoselectivity.
These methods underscore the versatility of dioxane synthesis, extending beyond simple protection to the complex construction of stereochemically defined molecules.
Green Chemistry Principles and Sustainable Routes in the Preparation of this compound
The synthesis of this compound, a cyclic acetal, is achieved through the reaction of pentaerythritol with acetaldehyde. ontosight.ainih.gov The application of green chemistry principles to this synthesis focuses on both the production of the precursor, pentaerythritol, and the final acetalization step. The primary goals are to enhance reaction efficiency, minimize waste, and utilize environmentally benign materials.
The industrial production of pentaerythritol from formaldehyde and acetaldehyde has traditionally relied on homogeneous alkaline catalysts like sodium hydroxide or calcium hydroxide. zbaqchem.comaldehydeepc.com This conventional route presents several green chemistry challenges, including the formation of significant by-products, which necessitates energy-intensive separation processes and contributes to process-related CO2 emissions. chalmers.se Research into more sustainable alternatives has explored the use of solid alkaline catalysts to replace homogeneous ones. For instance, solid catalysts like Na/SnO2 have been tested for pentaerythritol synthesis to facilitate easier separation of the catalyst from the reaction mixture and improve selectivity. chalmers.se While challenges such as catalyst leaching remain, this shift towards heterogeneous catalysis represents a significant step in greening the precursor's production pathway. chalmers.se
For the final conversion to this compound, sustainable routes center on the use of reusable, solid acid catalysts for the acetalization reaction. Traditional acetalization often employs mineral acids, which are corrosive, hazardous, and difficult to separate from the product mixture, leading to waste generation and purification challenges. The adoption of solid acid catalysts provides a greener alternative by simplifying catalyst recovery and reuse, reducing corrosive waste streams, and often allowing for milder, solvent-free reaction conditions.
Detailed research findings on the catalytic acetalization of pentaerythritol and other polyols with various aldehydes highlight the effectiveness of this green approach. Although specific data for the reaction with acetaldehyde is not extensively detailed in publicly available literature, the results from analogous systems using other aldehydes demonstrate the viability and advantages of using solid acid catalysts. These catalysts are typically characterized by their high surface area, tunable acidity, and thermal stability.
The following table summarizes research findings for the acetalization of glycerol (B35011) (a similar polyol) with paraformaldehyde and benzaldehyde using different solid acid catalysts. These findings illustrate the principles that are directly applicable to the sustainable synthesis of this compound.
Table 1: Catalytic Activity of Solid Acids in the Acetalization of Glycerol
| Catalyst | Aldehyde | Temperature (°C) | Time (h) | Conversion (%) | Reference |
|---|---|---|---|---|---|
| Al-SBA-15 | Paraformaldehyde | 100 | 8 | 96 | rsc.org |
| Zr-SBA-16 | Paraformaldehyde | 100 | 8 | 43 | rsc.org |
| Al-SBA-15 | Benzaldehyde | 100 | 8 | 70 | rsc.org |
| Zr-SBA-16 | Benzaldehyde | 100 | 8 | 65 | rsc.org |
The mechanism of acetalization over a solid acid catalyst involves the protonation of the aldehyde's carbonyl group by the catalyst's acid sites, followed by nucleophilic attack from the hydroxyl groups of pentaerythritol to form a hemiacetal intermediate. Subsequent intramolecular cyclization and dehydration yield the stable 1,3-dioxane ring structure. The efficiency of this process is highly dependent on the catalyst's properties, such as the strength and accessibility of its acid sites.
Precursor Synthesis : Shifting from traditional homogeneous catalysts to reusable solid alkaline catalysts for the production of pentaerythritol to reduce waste and energy consumption. chalmers.se
Acetalization Reaction : Employing heterogeneous, recyclable solid acid catalysts instead of corrosive mineral acids. This approach simplifies purification, minimizes waste, and aligns with the principles of green engineering by allowing for potentially solvent-free conditions. rsc.org
These strategies collectively contribute to a more environmentally and economically viable manufacturing process for this compound and its derivatives.
Chemical Transformations and Derivatization Strategies for 2 Methyl 1,3 Dioxane 5,5 Dimethanol
Esterification and Transesterification Reactions of the Hydroxyl Groups
The presence of two primary hydroxyl groups on the 5-position of the 1,3-dioxane (B1201747) ring makes 2-Methyl-1,3-dioxane-5,5-dimethanol a prime candidate for esterification and transesterification reactions. These reactions are fundamental in the synthesis of polyesters and other ester-containing derivatives, which are valued for their diverse material properties.
The direct polyesterification with dicarboxylic acids or their derivatives, such as acid chlorides or anhydrides, is a common strategy. While specific studies on this compound are not extensively documented in publicly available literature, the principles of polyester (B1180765) synthesis are well-established. For instance, related diols like 2-methyl-1,3-propanediol (B1210203) have been successfully employed in the synthesis of unsaturated polyester resins. This suggests that this compound can react with monomers like isophthalic acid under typical polycondensation conditions to form polyesters. The reaction generally requires elevated temperatures and the removal of water to drive the equilibrium towards the polymer.
Transesterification, another key reaction, can be employed using dialkyl carbonates like dimethyl carbonate as a reagent. researchgate.netresearchgate.netnih.gov This method offers a milder alternative to the use of acidic monomers and can be catalyzed by various bases. The reaction of diols with dimethyl carbonate can lead to the formation of polycarbonate precursors or directly to polycarbonates, depending on the reaction conditions.
| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |
| This compound | Dicarboxylic Acid (e.g., Isophthalic Acid) | Polyester | High Temperature, Vacuum |
| This compound | Diacid Chloride (e.g., Adipoyl Chloride) | Polyester | Amine Base, Room Temperature |
| This compound | Dimethyl Carbonate | Polycarbonate Precursor/Polycarbonate | Base Catalyst (e.g., Sodium Methoxide) |
Etherification and Acetals/Ketals Formation at the Hydroxyl Sites
The hydroxyl groups of this compound can be converted into ethers through various synthetic methods, most notably the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgnumberanalytics.comlibretexts.orglibretexts.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. masterorganicchemistry.comwikipedia.orgnumberanalytics.com The primary nature of the hydroxyl groups in this compound favors the S\textsubscript{N}2 mechanism of the Williamson ether synthesis, allowing for the introduction of a wide range of alkyl or aryl groups. wikipedia.org
Furthermore, the diol functionality can be protected or further functionalized through the formation of acetals or ketals. This involves reacting the diol with an aldehyde or a ketone under acidic conditions. The formation of these cyclic acetals can be useful in multi-step syntheses where the hydroxyl groups need to be temporarily masked.
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Alkyl Halide (e.g., Ethyl Bromide) | Diether |
| This compound | Aldehyde (e.g., Benzaldehyde) | Cyclic Acetal (B89532) |
| This compound | Ketone (e.g., Acetone) | Cyclic Ketal |
Synthesis of Urethane (B1682113) and Carbonate Derivatives of this compound
The diol structure of this compound makes it a suitable monomer for the synthesis of polyurethanes and polycarbonates. Polyurethanes are typically synthesized through the reaction of diols with diisocyanates. rsc.orgproquest.comkoreascience.kruni-oldenburg.de The reaction proceeds via the addition of the hydroxyl groups to the isocyanate groups, forming urethane linkages. The properties of the resulting polyurethane can be tuned by the choice of the diisocyanate, with aromatic diisocyanates generally imparting more rigidity and thermal stability to the polymer. koreascience.kr For instance, reacting this compound with a diisocyanate like 4,4'-diphenylmethane diisocyanate (MDI) would be expected to yield a polyurethane with a combination of flexible and rigid segments. The synthesis of urethane acrylates is also a possibility, where the diol is reacted with a diisocyanate and then capped with a hydroxy-functional acrylate. researchgate.netmdpi.com
The synthesis of polycarbonates can be achieved through the reaction of the diol with phosgene (B1210022) or its derivatives, such as diphosgene or triphosgene. researchgate.net A more environmentally benign route involves the transesterification reaction with dialkyl carbonates, like dimethyl carbonate, often in the presence of a suitable catalyst. researchgate.net Additionally, the diol can be converted into a cyclic carbonate monomer, which can then undergo ring-opening polymerization to yield a polycarbonate. The synthesis of six-membered cyclic carbonates from 1,3-diols using low-pressure carbon dioxide has been reported as a mild alternative to phosgene-based methods. nih.govnih.gov
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Diisocyanate (e.g., MDI) | Polyurethane |
| This compound | Phosgene/Diphosgene | Polycarbonate |
| This compound | Dimethyl Carbonate | Polycarbonate |
| This compound | Carbon Dioxide (low pressure) | Cyclic Carbonate Monomer |
Functionalization of the 1,3-Dioxane Ring System
The 1,3-dioxane ring in this compound is generally stable under neutral and basic conditions, making it a useful protecting group for the 1,3-diol derived from pentaerythritol (B129877). nih.govthieme-connect.de However, it is susceptible to cleavage under acidic conditions. Acid-catalyzed hydrolysis will regenerate the parent tetraol, pentaerythritol, and acetaldehyde (B116499). This lability can be exploited for deprotection in synthetic routes.
The ring itself can also be a site for functionalization. While direct functionalization of the C-H bonds of the dioxane ring is challenging, specific reactions have been reported for related systems. For example, direct fluorination of a 3-substituted 5-(1,3-dioxane) acetal isoxazole (B147169) has been achieved, suggesting that electrophilic substitution on the dioxane ring might be possible under certain conditions. academie-sciences.fr
Ring-opening reactions of 1,3-dioxane acetals, often mediated by Lewis acids, can lead to regioselective formation of new functional groups. researchgate.net For instance, enantioselective ring cleavage of dioxane acetals has been demonstrated using chiral Lewis acids. sigmaaldrich.com While specific studies on this compound are limited, these examples with related structures indicate the potential for controlled cleavage and functionalization of the dioxane ring.
Selective Chemical Modifications of the Methyl Group at Position 2
The methyl group at the C2 position of the 1,3-dioxane ring presents a site for selective chemical modification, although this is a less explored area of its chemistry. The C-H bonds of this methyl group are activated by the adjacent oxygen atoms, making them potentially susceptible to radical or oxidative reactions.
Free-radical halogenation, typically initiated by UV light, is a common method for functionalizing alkanes and could potentially be applied to the C2-methyl group. researchgate.net However, controlling the selectivity of this reaction to achieve mono-halogenation can be challenging.
More controlled C-H functionalization strategies, often employing transition metal catalysts, could offer a more selective approach. researchgate.net While direct examples for this compound are not readily found in the literature, the principles of directed C-H activation could potentially be applied by introducing a directing group elsewhere on the molecule.
Studies on Metal Ion Coordination by the this compound Scaffold
The oxygen atoms of the hydroxyl groups and the 1,3-dioxane ring in this compound possess lone pairs of electrons, making the molecule a potential ligand for metal ion coordination. The two hydroxyl groups can act as a bidentate chelating ligand, while the dioxane oxygens could also participate in coordination, potentially leading to the formation of polynuclear complexes or coordination polymers.
While the synthesis of metal-organic frameworks (MOFs) typically involves polytopic linkers with carboxylic acid or nitrogen-based functionalities, diols can also be used as building blocks. Although no specific MOFs based on this compound have been reported, its structure suggests it could act as a strut in the self-assembly of such frameworks.
The coordination chemistry of related diols and cyclic ethers with various metal ions, including lanthanides, is an active area of research. nih.gov The specific geometry and steric hindrance of this compound would influence the structure and stability of any resulting metal complexes. For example, a related compound, 2,2-Dimethyl-1,3-dioxane-5-methyl-5-methanol, is described as a metallacycle, indicating the potential for such structures. academie-sciences.fr Further research is needed to explore the full potential of this compound as a ligand in coordination chemistry.
Mechanistic and Reactivity Investigations of 2 Methyl 1,3 Dioxane 5,5 Dimethanol
Acid-Catalyzed Ring Opening and Hydrolysis Mechanisms of the 1,3-Dioxane (B1201747) Ring
The 1,3-dioxane ring is a cyclic acetal (B89532), which is generally stable under basic, reductive, or oxidative conditions. thieme-connect.de However, it is susceptible to cleavage under acidic conditions. thieme-connect.de This lability towards acids makes 1,3-dioxanes useful as protecting groups for carbonyl compounds and 1,3-diols in organic synthesis. thieme-connect.de
The acid-catalyzed hydrolysis of 1,3-dioxanes involves the following general steps:
Protonation of one of the ring oxygen atoms by an acid catalyst.
Cleavage of the carbon-oxygen bond, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. researchgate.net
Nucleophilic attack by water on the carbocation.
Deprotonation to yield the final hydrolysis products, which are the original diol and carbonyl compound.
In the case of 2-Methyl-1,3-dioxane-5,5-dimethanol, the hydrolysis would yield pentaerythritol (B129877) and acetaldehyde (B116499). The presence of the two hydroxymethyl groups at the C5 position can influence the reaction rate and mechanism, potentially through intramolecular hydrogen bonding or by affecting the stability of the carbocation intermediate.
Conformational Analysis and Dynamic Stereochemistry of the 1,3-Dioxane Ring System
Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation. thieme-connect.de The presence of two oxygen atoms in the ring leads to shorter C-O bond lengths compared to C-C bonds, resulting in a higher chair-twist energy barrier for 1,3-dioxanes than for cyclohexane. thieme-connect.de This also leads to more significant diaxial interactions between substituents at the C2 position and axial substituents at the C4 and C6 positions. thieme-connect.de Consequently, equatorial substituents at C2 are generally thermodynamically favored. thieme-connect.de
Table 1: Conformational Preferences in Substituted 1,3-Dioxanes
| Substituent | Position | Preferred Orientation | Rationale |
| Methyl | C2 | Equatorial | Minimizes 1,3-diaxial interactions. thieme-connect.de |
| Hydroxymethyl | C5 | Axial/Equatorial | The relative stability of axial vs. equatorial depends on factors like intramolecular hydrogen bonding and steric interactions. |
Studies on Reaction Selectivity (Regioselectivity and Diastereoselectivity)
The reactions of this compound can exhibit both regioselectivity and diastereoselectivity due to its specific substitution pattern.
Regioselectivity: In reactions involving the hydroxyl groups, the two hydroxymethyl groups at C5 are chemically equivalent. However, in reactions involving the dioxane ring itself, such as ring opening, the initial protonation can occur at either of the two oxygen atoms. The subsequent cleavage and reaction will depend on the stability of the resulting intermediates.
Diastereoselectivity: The chiral center at C2, when the molecule is appropriately substituted to create chirality, and the stereochemistry of the ring can influence the stereochemical outcome of reactions. For instance, in reactions that create a new stereocenter, the existing stereochemistry of the 1,3-dioxane ring can direct the approach of the incoming reagent, leading to the preferential formation of one diastereomer over another. Pyrrolidine enamines derived from 1,3-dioxan-5-ones have been shown to undergo annelation reactions with complete stereocontrol. researchgate.net
Kinetic Studies of Reactions Involving this compound
Acid concentration and strength: Higher acid concentration and stronger acids lead to a faster reaction rate.
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.
Substituent effects: The electronic and steric nature of the substituents on the 1,3-dioxane ring can significantly influence the reaction rate. Electron-donating groups can stabilize the carbocation intermediate, accelerating the reaction, while electron-withdrawing groups can have the opposite effect. The methyl group at C2 in this compound is an electron-donating group, which would be expected to increase the rate of hydrolysis compared to an unsubstituted 1,3-dioxane.
Computational Modeling of Reaction Pathways and Energy Landscapes
Computational modeling, using methods like ab initio quantum-chemical approximations, is a powerful tool for investigating the reaction mechanisms and conformational preferences of molecules like 1,3-dioxanes. researchgate.net Such studies can provide valuable insights into:
Conformational Isomerization: Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have revealed the pathways for conformational isomerizations between equatorial and axial chair conformers and have estimated the potential energy barriers for these processes. researchgate.net For 1,3-dioxane and 1,3-dithiane, the potential energy surface contains six minima, including chair invertomers and enantiomeric flexible forms, separated by several potential barriers. researchgate.net
Reaction Pathways and Transition States: Computational modeling can be used to map out the entire reaction pathway for processes like acid-catalyzed hydrolysis, identifying the structures and energies of reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction mechanism at the molecular level.
Energy Landscapes: By calculating the relative energies of different conformers and transition states, an energy landscape for the molecule can be constructed. researchgate.net This landscape provides a visual representation of the molecule's conformational flexibility and the energy barriers for different chemical transformations. For 5-substituted 1,3-dioxanes, the global minimum on the potential energy surface typically corresponds to the chair or equatorial chair conformer. researchgate.net
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation of 2 Methyl 1,3 Dioxane 5,5 Dimethanol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure and Dynamic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Methyl-1,3-dioxane-5,5-dimethanol. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for the confirmation of the compound's core structure and the analysis of its conformational dynamics.
¹H NMR spectra of this compound would be expected to show distinct signals for the methyl group protons, the methylene (B1212753) protons of the dioxane ring, the methine proton at the C2 position, and the protons of the two hydroxymethyl groups. The chemical shifts and coupling constants of the diastereotopic protons on the dioxane ring can provide valuable information about the preferred chair conformation of the ring.
¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. The spectrum would display unique resonances for the methyl carbon, the quaternary carbon at C5, the methylene carbons of the ring, the acetal (B89532) carbon at C2, and the carbons of the hydroxymethyl groups. The chemical shift of the C2 carbon is particularly diagnostic for the acetal functionality.
While specific, detailed experimental NMR data for this compound is not extensively published in readily accessible literature, data for the related compound 1,3-Dioxane-5,5-dimethanol is available and provides a basis for expected values. nih.govsigmaaldrich.com For instance, spectral data for derivatives such as 2,2-dimethyl-1,3-dioxan-5-one (B43941) shows characteristic shifts for the ring protons and carbons. chemicalbook.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C2-H | ~4.5-4.8 (q) | ~98-102 | Quartet due to coupling with the C2-methyl protons. |
| C2-CH₃ | ~1.1-1.3 (d) | ~20-23 | Doublet due to coupling with the C2-H proton. |
| C4/C6-H₂ (axial) | ~3.5-3.7 | ~65-70 | Typically upfield compared to equatorial protons. |
| C4/C6-H₂ (equatorial) | ~3.8-4.0 | ~65-70 | Typically downfield compared to axial protons. |
| C5 | - | ~40-45 | Quaternary carbon, no attached protons. |
| C5-CH₂OH | ~3.4-3.6 (s) | ~60-65 | Singlet for the methylene protons. |
| OH | Variable | - | Chemical shift is concentration and solvent dependent. |
Note: These are predicted values based on known NMR data for similar 1,3-dioxane (B1201747) structures. Actual experimental values may vary.
Dynamic NMR studies can further elucidate the conformational flexibility of the dioxane ring, such as the chair-to-chair interconversion. By analyzing the coalescence of signals at different temperatures, the energy barriers for these conformational changes can be determined.
Mass Spectrometry Techniques for Molecular Structure Elucidation and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound through the analysis of its fragmentation patterns. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation based on the stability of the resulting carbocations and radical species.
The molecular ion peak (M⁺) for this compound (C₇H₁₄O₄) would be observed at a mass-to-charge ratio (m/z) of 162.18. nih.gov However, due to the inherent instability of the cyclic acetal, the molecular ion peak may be weak or absent.
The fragmentation of 1,3-dioxanes is well-documented and typically involves cleavage of the bonds adjacent to the oxygen atoms to form stabilized oxonium ions. For this compound, key fragmentation pathways are expected to include:
Loss of a methyl group (-CH₃): This would result in a fragment ion at m/z 147.
Loss of a hydroxymethyl group (-CH₂OH): This would lead to a fragment at m/z 131.
Ring-opening and subsequent fragmentation: Cleavage of the C-O bonds can lead to various smaller fragments. A common fragmentation for 2-substituted-1,3-dioxanes is the formation of an acylium ion.
Loss of formaldehyde (B43269) (CH₂O): Elimination of formaldehyde from the ring is another plausible pathway.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Structure | Notes |
| 162 | [C₇H₁₄O₄]⁺ | Molecular Ion |
| 147 | [M - CH₃]⁺ | Loss of the methyl group from C2. |
| 131 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl group from C5. |
| 101 | [M - CH₂OH - CH₂O]⁺ | Subsequent loss of formaldehyde. |
| 87 | [C₄H₇O₂]⁺ | A common fragment in dioxane systems. |
| 43 | [CH₃CO]⁺ | Acylium ion from cleavage at C2. |
Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Studies
Single crystal X-ray diffraction is the most definitive method for determining the absolute three-dimensional structure of a molecule, including bond lengths, bond angles, and conformational details. For this compound, this technique would provide precise information on the chair conformation of the 1,3-dioxane ring and the orientation of the substituents.
Although no specific single-crystal X-ray diffraction data for this compound has been found in the performed searches, studies on related compounds, such as (2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-yl)methanol, have been characterized by this method. researchgate.net These studies confirm the chair conformation of the dioxane ring.
The crystal structure would also reveal the network of intermolecular hydrogen bonds formed by the two hydroxymethyl groups. This information is crucial for understanding the solid-state packing and physical properties of the compound. The hydrogen bonding network would likely involve the hydroxyl groups acting as both donors and acceptors, potentially forming a complex three-dimensional lattice.
Vibrational Spectroscopy (FT-IR and Raman) for Intermolecular Interactions and Hydrogen Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions, particularly hydrogen bonding.
The FT-IR spectrum is expected to show a broad and intense absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydrogen-bonded hydroxymethyl groups. The broadness of this peak is indicative of the different hydrogen-bonding environments in the solid state or in concentrated solutions.
Other key vibrational modes include:
C-H stretching: Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region.
C-O stretching: Strong C-O stretching bands for the acetal and alcohol functionalities would appear in the 1000-1200 cm⁻¹ region.
O-H bending: O-H bending vibrations are typically observed around 1400 cm⁻¹.
Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing the symmetric vibrations of the carbon skeleton and can provide additional insights into the conformational properties of the dioxane ring.
While detailed spectral analysis for the target compound is not widely published, FT-IR and FT-Raman spectra are available for related compounds like 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, which show the expected characteristic bands. sigmaaldrich.com
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Notes |
| O-H Stretch | 3200-3600 (broad) | FT-IR | Characteristic of hydrogen-bonded hydroxyl groups. |
| C-H Stretch (aliphatic) | 2850-3000 | FT-IR, Raman | From methyl and methylene groups. |
| C-O Stretch (acetal, alcohol) | 1000-1200 | FT-IR | Strong and characteristic of the dioxane ring and hydroxymethyl groups. |
| O-H Bend | ~1400 | FT-IR | In-plane bending of the hydroxyl group. |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignments (if chiral derivatives are synthesized)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the stereochemical analysis of chiral molecules. While this compound itself is achiral, the synthesis of chiral derivatives would necessitate the use of these techniques for the assignment of absolute configuration and the study of their conformational preferences in solution.
Chiral derivatives could be synthesized, for example, by reacting one of the hydroxymethyl groups with a chiral auxiliary or by using a chiral starting material in the synthesis of the dioxane ring. The resulting diastereomers or enantiomers would exhibit characteristic CD spectra.
Although no specific studies on chiral derivatives of this compound were found, research on other chiral 1,3-dioxane systems demonstrates the utility of CD spectroscopy in this field.
Polymer Science and Materials Engineering Applications of 2 Methyl 1,3 Dioxane 5,5 Dimethanol
2-Methyl-1,3-dioxane-5,5-dimethanol as a Monomer in Polymer Synthesis
As a bifunctional monomer, this compound can participate in various polymerization reactions to form the backbone of new polymeric materials. Its rigid cyclic structure is of particular interest for imparting enhanced thermal and mechanical properties to the resulting polymers.
The presence of two hydroxyl groups allows this compound to undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyesters, and with diisocyanates to form polyurethanes.
The synthesis of polyesters and polyurethanes from biomass-derived diols is a significant area of research aimed at developing sustainable materials. rsc.orgnih.govncsu.edu While direct studies on the polymerization of this compound are not extensively documented, research on analogous structures provides insight into its potential. For instance, diols derived from renewable resources like 1,4:3,6-dianhydrohexitols are utilized in polycondensation reactions to create novel polyurethanes. researchgate.net These sugar-derived diols are noted for their rigidity, chirality, and non-toxicity. researchgate.net
In polyurethane synthesis, diols react with diisocyanates to form the characteristic urethane (B1682113) linkages. rsc.org The properties of the resulting polyurethane are influenced by the structure of the diol and the diisocyanate, as well as the molar ratio of the monomers. rsc.orgresearchgate.net The incorporation of cyclic structures, such as the dioxane ring in this compound, into the polymer backbone can enhance the stiffness and thermal stability of the material. rsc.org For example, the use of biomass-derived monomers with cyclic functionalities has been shown to improve the thermal properties of polyurethanes compared to those produced with linear aliphatic diols like ethylene (B1197577) glycol. rsc.org
A similar compound, 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, has been synthesized for use as a precursor in organic syntheses, highlighting the utility of this class of compounds as building blocks. nih.govresearchgate.netnih.gov
Table 1: Examples of Related Diols in Polyurethane Synthesis
| Diol Monomer | Diisocyanate | Polymer Type | Reference |
| 1,4:3,6-dianhydroalditols | Bis(chloroformate) derived from 1,4:3,6-dianhydro-D-sorbitol | Polyurethane | researchgate.net |
| Biomass-derived HAH and PHAH | Methylene (B1212753) diphenyl diisocyanate (MDI) | Polyurethane | rsc.org |
| 1,4:3,6-Dianhydrosorbitol (DAS) | 4,4′-diphenylmethane diisocyanate (MDI) | Polyurethane Elastomer | researchgate.net |
Ring-opening polymerization (ROP) is another important method for synthesizing polymers from cyclic monomers. While there is no specific literature on the ring-opening polymerization of this compound itself, studies on other dioxane derivatives provide valuable insights into the potential of this class of compounds in ROP.
For instance, the free-radical ring-opening polymerization of 2-methylene-1,3-dioxane has been investigated. It was found that the six-membered dioxane ring can undergo significant ring-opening during polymerization. The extent of ring-opening versus vinyl addition is a competitive process that can be influenced by factors such as the substituents on the dioxane ring and the reaction temperature.
Cationic ring-opening polymerization of 1,3-dioxolane, a related five-membered cyclic acetal (B89532), is known to be prone to cyclization of the polymer chains. However, under certain conditions, such as the "Active Monomer" mechanism, the formation of cyclic structures can be reduced.
Furthermore, the synthesis and free-radical ring-opening polymerization of spiro-orthocarbonates containing dioxane moieties have been explored. These studies demonstrate that the structure of the dioxane-containing monomer influences the polymerization activity and the structure of the resulting polymer.
Cross-linking Agent in Thermosetting Polymers and Resins
The bifunctional nature of this compound, with its two hydroxyl groups, suggests its potential application as a cross-linking agent in the formation of thermosetting polymers and resins. Cross-linking is a critical process that transforms linear or branched polymers into a three-dimensional network, leading to materials with enhanced mechanical strength, thermal stability, and chemical resistance.
Diols are commonly employed as cross-linking agents in various polymer systems. For example, in the synthesis of polyurethanes, increasing the functionality of the polyol component or adding a low molecular weight diol as a chain extender and cross-linker can increase the degree of cross-linking, resulting in stiffer polymers. rsc.org While direct evidence for the use of this compound as a cross-linking agent is not prominent in the available literature, its structural similarity to other diols used for this purpose makes it a viable candidate. The rigidity of the dioxane ring could impart unique properties to the cross-linked network.
Design and Synthesis of Novel Polymer Architectures Incorporating the this compound Unit
The unique structure of this compound offers opportunities for the design and synthesis of novel polymer architectures with tailored properties. Its use as a chain extender or as a building block for the main polymer chain can lead to materials with specific thermal and mechanical characteristics.
Research on similar acetal-containing diols derived from pentaerythritol (B129877) has demonstrated their successful application as chain extenders in the synthesis of novel thermoplastic polyester-urethane elastomers. The incorporation of these rigid cyclic units into the polymer backbone resulted in materials with a range of mechanical properties that could be tuned by varying the content of the extender.
Furthermore, the synthesis of polyesters from a rigid cyclic diol derived from camphor (B46023) has been shown to produce amorphous materials with high glass transition temperatures. This highlights the potential of using rigid cyclic diols like this compound to create polymers with enhanced thermal stability.
The general strategy of using biomass-derived monomers to create functional polyurethanes and polyesters with tunable properties is a growing field of research. rsc.org By strategically blending monomers like this compound with other bio-based or petroleum-based monomers, it is possible to create a wide range of polymer architectures with properties tailored for specific applications. rsc.org
Computational and Theoretical Chemistry Studies of 2 Methyl 1,3 Dioxane 5,5 Dimethanol
Quantum Mechanical Investigations of Electronic Structure and Energetics
Key Electronic Properties:
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for understanding the molecule's reactivity. In 1,3-dioxane (B1201747) systems, the HOMO is often associated with the lone pairs of the oxygen atoms, while the LUMO is typically an antibonding orbital associated with the C-O bonds. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Electrostatic Potential: The electrostatic potential map would reveal regions of high and low electron density. The oxygen atoms of the dioxane ring and the hydroxyl groups are expected to be electron-rich (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups and the protons on the ring would be electron-deficient (positive potential).
Energetics: Quantum mechanical calculations can predict the relative energies of different conformers. For 2-Methyl-1,3-dioxane-5,5-dimethanol, the chair conformation is expected to be the most stable. The orientation of the methyl and hydroxymethyl groups (axial vs. equatorial) will significantly impact the conformational energy. Generally, bulky substituents prefer an equatorial position to minimize steric interactions.
Table 1: Predicted Electronic and Energetic Properties of this compound
| Property | Predicted Value/Characteristic |
| Most Stable Conformation | Chair conformation with the methyl group and both hydroxymethyl groups in equatorial or pseudo-equatorial positions to minimize steric hindrance. |
| HOMO Localization | Primarily on the non-bonding orbitals of the oxygen atoms of the 1,3-dioxane ring and the hydroxyl groups. |
| LUMO Localization | Primarily on the antibonding σ* orbitals of the C-O bonds within the ring. |
| Dipole Moment | A significant dipole moment is expected due to the presence of four electronegative oxygen atoms. The overall direction and magnitude would depend on the specific conformation. |
| Relative Conformational Energies | The energy difference between the all-equatorial conformer and other conformers (e.g., with one or more axial groups) can be calculated to determine their relative populations at a given temperature. Studies on similar systems suggest these energy differences are typically in the range of a few kcal/mol. researchgate.net |
Note: The values in this table are qualitative predictions based on the known behavior of similar 1,3-dioxane derivatives and would require specific quantum mechanical calculations for quantitative determination.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of flexible molecules like this compound over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide a detailed picture of its dynamic behavior, including conformational changes and intermolecular interactions.
The primary goal of MD simulations for this compound would be to explore the various accessible conformations and their relative stabilities. The 1,3-dioxane ring can exist in chair, boat, and twist-boat conformations, with the chair form being the most stable for the unsubstituted ring. researchgate.net The substituents at the C2 and C5 positions will influence the conformational preferences and the energy barriers between different conformers.
Exploration of Conformational Space:
Chair Conformations: The most significant aspect to investigate would be the equilibrium between different chair conformations, specifically the orientation of the methyl and hydroxymethyl groups. The chair form with the bulky substituents in equatorial positions is expected to be the most populated.
Ring Inversion: MD simulations can be used to study the process of ring inversion, where the chair conformation flips to another chair conformation through higher-energy boat or twist-boat transition states. This provides information on the flexibility of the dioxane ring.
Side-Chain Dynamics: The two hydroxymethyl groups at the C5 position have their own rotational degrees of freedom. MD simulations can reveal the preferred orientations of these side chains and the extent of intramolecular hydrogen bonding between them or with the ring oxygen atoms.
Table 2: Key Parameters from Molecular Dynamics Simulations of this compound
| Parameter | Information Gained from MD Simulations |
| Potential Energy Surface | Mapping the potential energy as a function of key dihedral angles to identify low-energy conformations and the transition states connecting them. |
| Conformer Population | Determining the percentage of time the molecule spends in each of its stable conformations at a given temperature. |
| Root Mean Square Deviation (RMSD) | Tracking the RMSD of the atomic positions over time to assess the stability of the molecule's conformation. |
| Radial Distribution Functions (RDFs) | In simulations with explicit solvent, RDFs can be calculated to understand the solvation structure around the molecule, particularly the hydrogen bonding interactions between the hydroxyl groups and water molecules. |
| Time-Correlation Functions | Analyzing time-correlation functions of various properties to understand the dynamics of conformational changes and other molecular motions. |
Note: The results of MD simulations are highly dependent on the quality of the force field used to describe the interatomic interactions.
Prediction of Reactivity and Reaction Selectivity
Computational methods can be employed to predict the reactivity and selectivity of this compound in various chemical reactions. These predictions are typically based on the electronic structure information obtained from quantum mechanical calculations and can guide synthetic chemists in designing experiments.
Predicting Reactive Sites:
Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO can predict how the molecule will react. The HOMO, being the orbital from which an electron is most easily removed, indicates sites susceptible to electrophilic attack. The LUMO, the orbital to which an electron is most easily added, indicates sites susceptible to nucleophilic attack. For this compound, the oxygen lone pairs contributing to the HOMO are likely sites for protonation or coordination to Lewis acids.
Electrostatic Potential (ESP) Charges: The distribution of partial charges on the atoms can also predict reactivity. Atoms with a more negative partial charge are more likely to be attacked by electrophiles, while those with a more positive partial charge are more susceptible to nucleophilic attack.
Fukui Functions: These functions provide a more sophisticated measure of the change in electron density at a particular point in the molecule when an electron is added or removed, thus indicating the most electrophilic and nucleophilic sites.
Predicting Reaction Selectivity:
Stereoselectivity: For reactions involving the chiral center that can be created at C2, computational methods can be used to predict which stereoisomer will be preferentially formed. This is done by calculating the energies of the transition states leading to the different products. The reaction pathway with the lower activation energy will be favored.
Regioselectivity: In reactions where there are multiple potential reaction sites, such as the two different types of oxygen atoms (ring and hydroxyl), calculations can help determine which site is more likely to react.
While specific reaction mechanisms for this compound have not been computationally studied, general principles of dioxane chemistry suggest that reactions may involve the acetal (B89532) group at C2 or the hydroxyl groups at C5. For example, hydrolysis of the acetal would be a key reaction, and its mechanism could be investigated computationally.
Development of Force Fields for Molecular Modeling of this compound Systems
A force field is a set of parameters and equations that describe the potential energy of a system of atoms and is essential for performing molecular mechanics and molecular dynamics simulations. wikipedia.org While general-purpose force fields like AMBER, CHARMM, and OPLS exist, their accuracy for a specific molecule like this compound may be limited. Therefore, the development of a specific force field or the refinement of an existing one would be beneficial for accurate simulations.
The process of developing a force field for this compound would involve the following steps:
Defining the Atom Types: Each atom in the molecule is assigned a specific atom type based on its element and chemical environment. For example, the oxygen in the hydroxyl groups would be a different atom type than the oxygen atoms in the dioxane ring.
Parameterization of Bonded Terms: This involves determining the equilibrium values and force constants for bond lengths, bond angles, and dihedral angles. These parameters are often derived from high-level quantum mechanical calculations or experimental data (e.g., from X-ray crystallography or microwave spectroscopy) on the molecule or smaller, related fragments.
Parameterization of Non-bonded Terms: This includes defining the parameters for van der Waals interactions (typically using a Lennard-Jones potential) and electrostatic interactions (partial atomic charges). Partial charges are usually derived from quantum mechanical calculations by fitting them to the electrostatic potential. Van der Waals parameters are often optimized to reproduce experimental properties like the density and heat of vaporization of the liquid.
Table 3: Components of a Force Field for this compound
| Force Field Term | Description |
| Bond Stretching | Describes the energy required to stretch or compress a chemical bond from its equilibrium length. Modeled as a harmonic potential. |
| Angle Bending | Describes the energy required to bend a bond angle from its equilibrium value. Also typically modeled as a harmonic potential. |
| Dihedral Torsions | Describes the energy associated with the rotation around a chemical bond. This term is crucial for correctly modeling the conformational preferences of the dioxane ring and the hydroxymethyl side chains. It is usually represented by a periodic function. |
| Van der Waals Interactions | Accounts for short-range repulsive and long-range attractive forces between non-bonded atoms. The Lennard-Jones potential is commonly used. |
| Electrostatic Interactions | Describes the Coulombic interactions between atoms with partial charges. This is essential for capturing the polar nature of the molecule and its interactions with other polar molecules, including itself and solvents. |
Given the presence of the 1,3-dioxane ring, specific parameters for the C-O-C-O-C-C dihedral angles would be particularly important to accurately represent the ring's conformational behavior. The development of polarizable force fields, which can account for the induction effects, could further improve the accuracy of simulations for this polar molecule. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methyl-1,3-dioxane-5,5-dimethanol, and how do reaction conditions influence yield?
- Methodological Answer : A common synthesis involves the acid-catalyzed condensation of 2,2-bis(hydroxymethyl)-1,3-propanediol with aldehydes. For example, n-octanal reacts with the diol in dimethylformamide (DMF) under reflux (363–373 K) with p-toluenesulfonic acid as a catalyst, yielding ~65% after recrystallization . Adjusting the aldehyde chain length or using aromatic aldehydes (e.g., benzaldehyde) can modify steric and electronic effects, impacting reaction kinetics and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- FTIR : Identifies hydroxyl (O–H, ~3200–3500 cm⁻¹) and ether (C–O–C, ~1100 cm⁻¹) groups, critical for confirming ring formation .
- NMR : ¹H and ¹³C NMR resolve substituent positions on the dioxane ring. For instance, equatorial vs. axial substituents show distinct splitting patterns .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., O–H⋯O chains in monoclinic crystals), crucial for understanding solid-state stability .
Advanced Research Questions
Q. How does the incorporation of this compound into polyurethane hard segments affect biodegradation mechanisms?
- Methodological Answer : In soil burial studies, polyurethanes with this compound exhibit moderate degradation (~12 months) due to hydrolytic cleavage of ester/ether bonds. FTIR analysis reveals reduced C–O–C peak intensity, indicating structural breakdown. Adjusting the hard-segment molar ratio (e.g., 1:1 vs. 1:2 diol:diisocyanate) modulates hydrophilicity, accelerating microbial penetration and weight loss . Contradictions arise in highly crosslinked systems, where steric hindrance slows degradation despite hydrophilic groups .
Q. What computational strategies predict the hydrogen-bonding behavior of this compound in solvent environments?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model O–H⋯O interactions, revealing stabilization energies (~20–25 kJ/mol) in dimeric forms. Molecular dynamics (MD) simulations with explicit solvents (e.g., water, DMSO) show solvent polarity-dependent H-bond lifetimes, critical for designing solvent-resistant polymers .
Q. How do structural modifications (e.g., alkyl chain length, aromatic substituents) alter the thermal stability of dioxane-derived polyurethanes?
- Methodological Answer : Thermogravimetric analysis (TGA) demonstrates that:
- Alkyl chains (e.g., n-heptyl) increase hydrophobicity, delaying thermal decomposition (Td onset >250°C) but reducing glass transition temperatures (Tg) .
- Aromatic substituents (e.g., phenyl) enhance rigidity via π–π stacking, raising Tg by ~20°C but accelerating oxidative degradation above 300°C .
- Data Table:
| Substituent | Td Onset (°C) | Tg (°C) |
|---|---|---|
| n-Heptyl | 255 | 45 |
| Phenyl | 275 | 65 |
Contradictions and Open Challenges
Q. Why do conflicting reports exist regarding the hydrolytic stability of this compound in aqueous media?
- Analysis : While some studies report stability at neutral pH (no hydrolysis after 30 days), acidic/basic conditions (pH <3 or >10) cleave the dioxane ring via nucleophilic attack. Discrepancies arise from differing experimental setups:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
